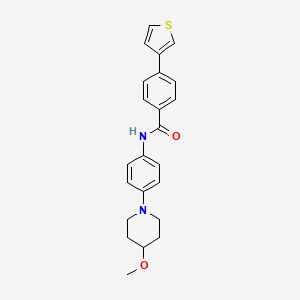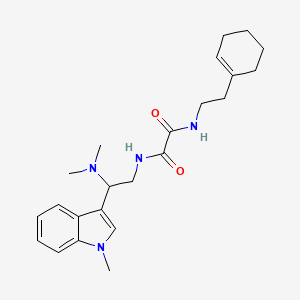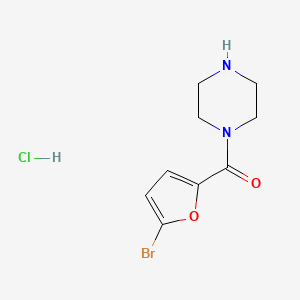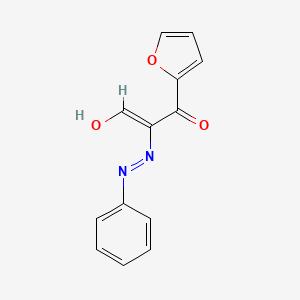
(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- A study on the synthesis of bis(carboxamide) proligands derived from 2,2'-diamino-6,6'dimethylbiphenyl highlighted the potential of these compounds in catalysis, specifically in hydroamination/cyclization reactions, although the observed catalytic activity was not at a useful rate (Gott et al., 2007).
- Research into the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids revealed a method for producing 3H-Benzo[f]chromene-2-carboxamides, suggesting applications in synthesizing complex organic molecules (Nizami & Hua, 2018).
Material Science
- Carboxylate-assisted acylamide metal–organic frameworks (MOFs) study demonstrated the synthesis, structure, thermostability, and luminescence of these materials, hinting at their utility in gas storage, catalysis, and as sensors (Sun et al., 2012).
- The development of a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives showcased the potential of these compounds in creating biologically active compounds and materials with specific functionalities (Vodolazhenko et al., 2012).
Pharmaceutical Development
- The synthesis of 4H-chromene-3-carboxamide derivatives through a multicomponent reaction demonstrated their potential as antioxidants and antibacterial agents, underlining the importance of these compounds in developing new pharmaceuticals (Chitreddy & Sumathi, 2017).
Propiedades
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-12-21(13-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-11-10-17(2)18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSAELGYNOWRN-RFBIWTDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)



![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)
